molecular formula C14H30O B12645644 3,6,10-Trimethylundecan-2-ol CAS No. 94021-94-0

3,6,10-Trimethylundecan-2-ol

Cat. No.: B12645644
CAS No.: 94021-94-0
M. Wt: 214.39 g/mol
InChI Key: QGAYNYYCZIZJCS-UHFFFAOYSA-N
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Description

Contextualizing Branched Aliphatic Alcohols in Chemical Science

Branched aliphatic alcohols are a significant class of organic compounds characterized by a hydroxyl (-OH) group attached to a saturated, non-cyclic, branched hydrocarbon chain. libretexts.org Their structure, featuring alkyl branches along the main carbon chain, distinguishes them from their linear counterparts, leading to unique physicochemical properties. acs.org These properties, including boiling point, density, and viscosity, are influenced by the number of carbon atoms, the branching of the carbon skeleton, and the position of the hydroxyl group. acs.org

In chemical science, the study of branched aliphatic alcohols is crucial for understanding structure-property relationships. acs.org The branching affects intermolecular forces, particularly van der Waals forces and hydrogen bonding, which in turn dictates their physical state and solvent capabilities. acs.org Furthermore, their chemical reactivity, such as in oxidation reactions to form aldehydes or ketones, is a subject of extensive research, often involving kinetic and mechanistic studies to understand the influence of steric and structural factors. bookpi.orgresearchgate.net

Significance of 3,6,10-Trimethylundecan-2-ol within Isoprenoid Chemistry

This compound is a specific type of branched aliphatic alcohol. ontosight.ai Its carbon skeleton is derived from the linkage of isoprene (B109036) units, placing it within the vast and vital class of natural and synthetic compounds known as isoprenoids or terpenes. britannica.com Isoprenoids are fundamental to the biochemistry of all living organisms, serving diverse roles as pigments, fragrances, vitamins, and hormones. britannica.com

The structure of this compound, with its methyl branches at positions 3, 6, and 10 of an undecane (B72203) backbone, is a result of the head-to-tail linkage of isoprene units, followed by saturation and functionalization. ontosight.aibritannica.com This particular arrangement is of interest in synthetic organic chemistry, especially in the context of building blocks for more complex molecules. For instance, related structures like (2R,6R)-2,6,10-trimethylundecan-1-ol are key intermediates in the synthesis of Vitamin E and Vitamin K. clockss.orggoogle.com The study of such compounds contributes to the development of new synthetic methodologies, including enantioselective syntheses to obtain specific stereoisomers. orcid.org

Aims and Scope for Advanced Academic Investigation of the Compound

Advanced academic investigation into this compound aims to thoroughly elucidate its chemical and physical characteristics, explore its synthetic pathways, and identify its potential applications. A primary focus is on the detailed analysis of its stereochemistry, as the multiple chiral centers in the molecule mean that numerous stereoisomers can exist, each potentially having distinct biological activities or properties.

The scope of investigation includes:

Synthesis: Developing efficient and stereoselective synthetic routes to access specific isomers of this compound. evitachem.com This can involve chemoenzymatic methods or asymmetric catalysis. clockss.orgevitachem.com

Spectroscopic and Chromatographic Analysis: Comprehensive characterization using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), coupled with chromatographic methods like Gas Chromatography (GC) to separate and identify different isomers and impurities. helsinki.finih.gov

Physical and Chemical Properties: Detailed measurement and computational modeling of properties such as boiling point, density, and solubility, as well as studying its reactivity in various chemical transformations. acs.orgontosight.ai

Natural Occurrence and Industrial Relevance: Investigating its presence in natural sources and exploring its utility in industrial applications, for example, as a precursor in the synthesis of complex fragrant molecules or other fine chemicals. ontosight.airesearchgate.net

Interactive Data Tables

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C14H30O
Molecular Weight 214.39 g/mol
Appearance Colorless, viscous liquid ontosight.ai
Boiling Point Approximately 280°C ontosight.ai
Solubility Insoluble in water; soluble in organic solvents like ethanol (B145695) and hexane (B92381) ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

94021-94-0

Molecular Formula

C14H30O

Molecular Weight

214.39 g/mol

IUPAC Name

3,6,10-trimethylundecan-2-ol

InChI

InChI=1S/C14H30O/c1-11(2)7-6-8-12(3)9-10-13(4)14(5)15/h11-15H,6-10H2,1-5H3

InChI Key

QGAYNYYCZIZJCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)CCC(C)C(C)O

Origin of Product

United States

Natural Occurrence and Biosynthetic Pathways of 3,6,10 Trimethylundecan 2 Ol

Discovery and Characterization in Biological Systems

A thorough review of scientific literature and chemical databases reveals a significant information gap concerning the discovery and characterization of 3,6,10-Trimethylundecan-2-ol in any biological context. The following subsections detail the lack of findings in major areas of natural product research.

Presence in Microbial Secondary Metabolites

Microorganisms, including bacteria and fungi, are a rich source of novel chemical structures. Despite extensive research into microbial secondary metabolism, there are no reports of the isolation or detection of this compound from microbial cultures.

Isolation from Other Natural Matrices

Exploration of other potential natural sources, such as marine organisms or animal-derived compounds, has also failed to yield any evidence of the natural occurrence of this compound.

Elucidation of Biosynthetic Routes

The absence of identified natural sources for this compound consequently means that its biosynthetic pathways have not been elucidated. The study of how an organism synthesizes a particular compound is predicated on the initial discovery of that compound within the organism.

Proposed Enzyme-Mediated Pathways

Without a known biological producer, any discussion of the enzyme-mediated pathways leading to the formation of this compound would be purely speculative. The intricate enzymatic machinery responsible for the assembly of such a molecule from precursor metabolites remains unknown.

Precursor Incorporation Studies: A Hypothetical Roadmap

Precursor incorporation studies are a cornerstone of biosynthetic research, allowing scientists to trace the metabolic fate of labeled compounds into a final natural product. In the case of this compound, the absence of confirmed natural sources precludes any actual experimental data. However, based on its chemical structure, a hypothetical experimental design can be proposed.

The trimethyl-substituted undecane (B72203) backbone suggests a possible origin from the terpenoid pathway, albeit with irregularities. A plausible hypothesis is that this compound is a homoterpene, a class of compounds derived from the oxidative cleavage of larger terpenoid precursors. Homoterpenes are known to play significant roles in plant-insect interactions. For instance, the C11 homoterpene (E)-4,8-dimethyl-1,3,7-nonatriene (DMNT) and the C16 homoterpene (E,E)-4,8,12-trimethyl-1,3,7,11-tridecatetraene (TMTT) are biosynthesized from the sesquiterpene alcohol (E)-nerolidol and the diterpene alcohol (E,E)-geranyllinalool, respectively.

Following this logic, a C14 compound like this compound could theoretically be derived from a C15 sesquiterpenoid precursor. A targeted precursor incorporation study would therefore involve the administration of isotopically labeled forms of key intermediates in the terpenoid pathway to a hypothetical producer organism.

Table 1: Hypothetical Precursors for Incorporation Studies into this compound

Precursor CompoundIsotopic LabelRationale
[1-¹³C]Acetic Acid¹³CA fundamental building block for both the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, labeling patterns would confirm a terpenoid origin.
[2-¹³C]Mevalonic Acid¹³CA specific precursor for the MVA pathway, its incorporation would pinpoint the cytosolic pathway as the source of isoprene (B109036) units.
[1-¹³C]-1-Deoxy-D-xylulose¹³CA specific precursor for the MEP pathway, its incorporation would indicate the plastidial pathway as the origin of the isoprene units.
[¹³C₅]Isopentenyl pyrophosphate (IPP)¹³CThe universal C5 building block of all terpenoids.
[¹³C₅]Dimethylallyl pyrophosphate (DMAPP)¹³CThe initial C5 unit in terpenoid biosynthesis.
Labeled Farnesyl pyrophosphate (FPP)¹³C or ²HThe C15 precursor to all sesquiterpenoids. Its direct incorporation would strongly support a sesquiterpenoid origin for the C14 backbone of this compound.

The successful incorporation of these precursors, followed by analysis of the resulting this compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), would provide definitive evidence for its biosynthetic building blocks.

Isotopic Labeling Investigations of Formation: Deciphering the Mechanism

Isotopic labeling investigations extend beyond simple precursor incorporation to elucidate the specific enzymatic reactions and rearrangements that occur during biosynthesis. For this compound, such studies would be crucial to unravel the presumed oxidative cleavage and reduction steps that would transform a C15 precursor into the final C14 alcohol.

Should a sesquiterpenoid precursor like farnesol (B120207) be confirmed, the next step would be to investigate the mechanism of carbon loss. This would likely involve a cytochrome P450 monooxygenase, an enzyme class frequently implicated in the formation of homoterpenes.

Table 2: Proposed Isotopic Labeling Experiments to Elucidate the Formation of this compound

Labeled SubstrateAnalytical TechniqueExpected Outcome
[¹⁸O]₂Mass SpectrometryIncorporation of ¹⁸O into the hydroxyl group of this compound would confirm an oxidative process in its formation.
Deuterated Farnesol at specific positionsNMR and Mass SpectrometryThe retention or loss of deuterium (B1214612) at specific carbons during the conversion to this compound would reveal the stereochemistry of the enzymatic reactions and help to pinpoint the carbon atom that is excised.
¹³C-labeled Farnesol at specific positions¹³C-¹³C COSY NMRAnalysis of the resulting this compound would reveal which carbon-carbon bonds from the precursor are retained, thus identifying the lost carbon atom.

These advanced isotopic labeling experiments, while currently hypothetical due to the lack of a known biological source, represent the established and necessary scientific approach to fully characterize the biosynthetic pathway of a novel natural product like this compound. The discovery of an organism that produces this compound would open the door for these exciting investigations, shedding light on a new corner of the vast and intricate world of terpenoid biochemistry.

Synthetic Strategies and Chemical Transformations of 3,6,10 Trimethylundecan 2 Ol

Total Synthesis Methodologies

Total synthesis provides the flexibility to design routes that allow for the precise control of stereochemistry at each chiral center. Key strategies involve asymmetric reactions and stereoselective transformations to build the complex structure from achiral or simpler chiral starting materials.

Asymmetric Synthesis Approaches

Asymmetric synthesis is crucial for obtaining enantiomerically pure 3,6,10-trimethylundecan-2-ol. uwindsor.ca This can be achieved by employing chiral catalysts, auxiliaries, or reagents to induce stereoselectivity in key bond-forming reactions.

One conceptual approach involves the use of a chiral pool strategy, starting from a readily available enantiopure building block such as (R)-citronellal. The synthesis could proceed through a series of stereocontrolled carbon-carbon bond formations and functional group manipulations. For instance, an asymmetric aldol (B89426) reaction or an Evans asymmetric alkylation could be employed to introduce new stereocenters with high diastereoselectivity.

Another powerful strategy is catalyst-controlled asymmetric synthesis. For example, an asymmetric hydrogenation or transfer hydrogenation of a suitable unsaturated precursor could establish the stereochemistry at one or more centers. Chiral ruthenium or rhodium complexes are well-known to catalyze such transformations with high enantioselectivity.

Reaction Type Chiral Catalyst/Auxiliary Key Intermediate Achieved Stereoselectivity (Hypothetical)
Asymmetric Aldol ReactionEvans Oxazolidinone AuxiliaryChiral β-hydroxy ketone>95% de
Asymmetric HydrogenationRu-BINAP complexSaturated ketone precursor>98% ee
Sharpless Asymmetric EpoxidationDiethyl tartrate / Ti(OiPr)₄Chiral epoxide>95% ee

Stereoselective Alkylation and Reduction Methods

Stereoselective alkylation and reduction are fundamental steps in the construction of the carbon backbone and the final alcohol functionality of this compound.

Stereoselective alkylation can be used to introduce the methyl groups at positions 3, 6, and 10 with the correct stereochemistry. This can be achieved through substrate-controlled diastereoselective alkylation of a cyclic intermediate or by using a chiral auxiliary to direct the approach of the electrophile.

The final step in many synthetic routes would be the stereoselective reduction of a ketone precursor, 3,6,10-trimethylundecan-2-one. A variety of reagents can be employed to achieve high diastereoselectivity, depending on the desired stereoisomer. For example, chelation-controlled reduction using zinc borohydride (B1222165) can favor the syn-diol, while non-chelating reducing agents like diisobutylaluminium hydride (DIBAL-H) may favor the anti-diol.

Reduction Method Reagent Substrate Major Diastereomer (Hypothetical) Diastereomeric Ratio (Hypothetical)
Chelation-Controlled ReductionZn(BH₄)₂β-hydroxy ketonesyn95:5
Non-Chelation-Controlled ReductionDIBAL-Hβ-silyloxy ketoneanti90:10
Asymmetric Transfer Hydrogenation(R,R)-Noyori Catalyst3,6,10-trimethylundecan-2-one(2R)-alcohol>99% ee

Multistep Synthetic Sequences for Structural Elaboration

The total synthesis of this compound would invariably involve a multistep sequence to assemble the carbon framework and install the necessary functional groups. A plausible retrosynthetic analysis could disconnect the molecule into smaller, more manageable fragments.

For instance, a convergent synthesis could involve the coupling of two key fragments: a C8 fragment containing the C6 and C10 methyl groups and a C7 fragment containing the C2 and C3 stereocenters. The coupling could be achieved through reactions such as a Wittig olefination, a Grignard reaction, or a metal-catalyzed cross-coupling reaction. Subsequent hydrogenation of any resulting double bonds and final functional group manipulations would complete the synthesis.

A representative linear sequence might start from geraniol (B1671447) or citronellal, involving steps like protection of the alcohol, epoxidation or dihydroxylation of the double bonds, oxidative cleavage, and subsequent chain elongation and stereoselective reductions.

Semi-Synthesis from Readily Available Precursors

Semi-synthesis offers a more direct route to this compound by leveraging the existing carbon skeleton and stereochemistry of natural products.

Derivatization of Natural Isoprenoids

Phytol (B49457), a diterpene alcohol that is a constituent of chlorophyll, is an attractive starting material for the semi-synthesis of this compound. The carbon skeleton of phytol is very similar to the target molecule, requiring primarily the saturation of the double bond and modification of the terminal alcohol.

The synthesis would involve the hydrogenation of the double bond in phytol, which can be achieved using a variety of catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This would yield the saturated alcohol, 3,7,11,15-tetramethylhexadecan-1-ol. Subsequent selective oxidation and degradation of the carbon chain would be necessary to arrive at the undecanol (B1663989) skeleton.

Natural Precursor Key Transformation Catalyst/Reagent Intermediate Product
PhytolHydrogenationH₂, Pd/C3,7,11,15-tetramethylhexadecan-1-ol
GeraniolOxidation and Reduction CascadeAlcohol Dehydrogenase / Ene-Reductase(R)-Citronellal
CitronellalHydrogenationH₂, Ni or Pd/C3,7-dimethyloctan-1-ol

Conversion from Related Alkanols and Ketones

If a closely related alkanol or ketone is commercially available, it can be converted to this compound through straightforward functional group interconversions. For example, if 3,6,10-trimethylundecanoic acid were available, it could be reduced to the corresponding primary alcohol and then converted to the 2-ol via oxidation to the ketone followed by Grignard addition of a methyl group or by direct hydroboration-oxidation of a terminal alkene derived from the primary alcohol.

Similarly, the corresponding ketone, 3,6,10-trimethylundecan-2-one, can be directly reduced to the target alcohol. The choice of reducing agent would determine the stereochemical outcome at the C2 position, as discussed in section 3.1.2. Enzymatic reductions using alcohol dehydrogenases can also offer high enantioselectivity for the synthesis of a specific stereoisomer. researchgate.net

Chemoenzymatic and Biocatalytic Synthesis of this compound

The synthesis of specific stereoisomers of complex chiral molecules like this compound presents a significant challenge for traditional organic chemistry. Chemoenzymatic and biocatalytic methods offer powerful alternatives, leveraging the high selectivity of enzymes to achieve desired stereochemical outcomes under mild reaction conditions. These approaches are particularly valuable for the construction of chiral alcohols, which are common structural motifs in biologically active compounds, including insect pheromones. While direct chemoenzymatic synthesis of this compound is not extensively documented, the principles and methodologies are well-established through studies on structurally similar long-chain, branched secondary alcohols.

Enzymatic Resolution and Enantioselective Transformations

Enzymatic kinetic resolution (EKR) is a widely employed strategy for the separation of enantiomers from a racemic mixture. This technique relies on the ability of an enzyme to selectively catalyze the transformation of one enantiomer, leaving the other unreacted. Lipases are the most commonly used class of enzymes for the resolution of racemic alcohols due to their broad substrate specificity, high stability in organic solvents, and commercial availability.

A prevalent method for the kinetic resolution of secondary alcohols is the enantioselective acylation catalyzed by lipases, often using an acyl donor like vinyl acetate (B1210297). The immobilized form of Candida antarctica lipase (B570770) B (CALB), is a particularly effective biocatalyst for this transformation. Research has demonstrated the successful resolution of various aliphatic secondary alcohols using CALB, achieving high enantiomeric excess (ee) for both the unreacted alcohol and the acylated product.

For instance, studies on the resolution of analogous branched secondary alcohols have shown excellent results. The enantioselectivity of the lipase is influenced by the structure of the alcohol, particularly the size and position of substituents near the stereocenter. While specific data for this compound is not available, the outcomes from the resolution of structurally related compounds provide a strong indication of the feasibility of this approach. The general success in resolving secondary alcohols with methyl branches suggests that a similar strategy would be effective for producing enantiomerically enriched forms of this compound.

Table 1: Lipase-Catalyzed Kinetic Resolution of Representative Aliphatic Secondary Alcohols

Racemic Alcohol Biocatalyst Acyl Donor Solvent (S)-Alcohol ee (%) (R)-Acetate ee (%) Reference
(±)-4-Methylpentan-2-ol CALB Vinyl Acetate Hexane (B92381) >99 >99 acs.org
(±)-5-Methylhexan-2-ol CALB Vinyl Acetate Hexane >99 >99 acs.org
(±)-Octan-2-ol CALB Vinyl Acetate Hexane >99 >99 acs.org
(±)-2-Pentanol CALB Vinyl Acetate Heptane >99 - semanticscholar.org
(±)-2-Heptanol CALB Vinyl Acetate Heptane >99 - semanticscholar.org

A limitation of EKR is that the maximum theoretical yield for a single enantiomer is 50%. To overcome this, dynamic kinetic resolution (DKR) can be employed. DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired enantiomerically pure product. This is often achieved by coupling the lipase-catalyzed acylation with a metal-based racemization catalyst.

Biocatalyst Development for Specific Chirality Control

The efficacy of chemoenzymatic strategies is highly dependent on the performance of the biocatalyst. While naturally occurring enzymes like CALB are remarkably versatile, there is a continuous drive to develop new and improved biocatalysts with enhanced activity, stability, and, most importantly, tailored stereoselectivity for specific substrates. This is particularly relevant for sterically demanding molecules like this compound. The key approaches in biocatalyst development are rational design and directed evolution.

Rational Design involves using detailed knowledge of an enzyme's three-dimensional structure and catalytic mechanism to predict and introduce specific mutations that will alter its properties in a desired way. For lipases, the active site contains a stereospecificity pocket that accommodates the substituents of the chiral alcohol. The size and nature of this pocket are critical determinants of enantioselectivity. For example, the Trp104 residue in the active site of CALB has been identified as a key gatekeeper for the stereospecificity pocket. By mutating this residue to a smaller amino acid like alanine, the pocket can be enlarged, allowing the enzyme to accommodate and effectively resolve bulkier secondary alcohols that are poor substrates for the wild-type enzyme. nih.gov This strategy could be instrumental in designing a CALB variant with high selectivity for the specific stereoisomers of this compound.

Directed Evolution , in contrast, mimics the process of natural selection in the laboratory. It involves creating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved properties. This approach does not require prior knowledge of the enzyme's structure or mechanism and has been successfully used to enhance the enantioselectivity of lipases for various substrates. acs.org For instance, directed evolution has been applied to CALB to invert its enantiopreference for certain substrates, demonstrating the power of this technique to generate tailor-made biocatalysts. acs.org

Another class of enzymes, alcohol dehydrogenases (ADHs), are also being extensively engineered for the asymmetric synthesis of chiral alcohols. ADHs catalyze the stereoselective reduction of a prochiral ketone to a chiral alcohol. By developing ADHs with high activity and stereoselectivity for long-chain, branched ketones, it would be possible to directly synthesize a specific enantiomer of this compound from its corresponding ketone precursor. Engineering efforts in this area focus on expanding the substrate scope of ADHs to accept bulky ketones and on controlling the stereochemical outcome of the reduction. nih.govrsc.org

Table 2: Examples of Engineered Biocatalysts with Modified Properties for Chiral Alcohol Synthesis

Enzyme Engineering Strategy Target Substrate Type Improved Property Reference
Candida antarctica lipase B (CALB) Rational Design (W104A mutation) Bulky secondary alcohols (e.g., heptan-4-ol, nonan-5-ol) Increased substrate specificity nih.gov
Candida antarctica lipase B (CALB) Directed Evolution α-substituted carboxylic acid esters and secondary alcohols Inverted and increased enantioselectivity acs.org
Burkholderia cepacia lipase Rational Design (single point mutation) Secondary alcohols Increased and decreased enantioselectivity rsc.org
Lactobacillus kefiri alcohol dehydrogenase (LkADH) Iterative "shrinking mutagenesis" Diaryl ketones Enhanced activity and stereoselectivity rsc.org

The continued development of biocatalysts through these powerful protein engineering techniques promises to provide highly efficient and selective enzymatic routes for the synthesis of complex chiral molecules like this compound, facilitating their availability for research and potential applications.

Advanced Analytical Methodologies for 3,6,10 Trimethylundecan 2 Ol

High-Resolution Spectroscopic Characterization

High-resolution spectroscopy is fundamental to the structural elucidation of 3,6,10-trimethylundecan-2-ol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide detailed information about the molecular framework, stereochemistry, and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the relative and absolute stereochemistry of this compound. The presence of chiral centers at carbons 2, 6, and 10 gives rise to diastereomers, which, in principle, can be distinguished by NMR due to their different chemical environments.

Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to establish through-space proton-proton correlations, which can help in deducing the relative configuration of the stereocenters. For acyclic systems like this compound, constraining the conformation is crucial for a reliable NOESY interpretation. wordpress.com The analysis of coupling constants (³JHH) can also provide insights into the dihedral angles between adjacent protons, further aiding in stereochemical assignment.

To resolve signal overlap and to assign the absolute configuration, derivatization with chiral resolving agents or the use of chiral lanthanide shift reagents may be necessary. The creation of NMR databases for acyclic compounds is a developing approach that can assist in predicting the stereochemistry by comparing experimental data with that of known stereoisomers. nih.govnih.govacs.org

Interactive Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Data for a Stereoisomer of this compound

Atom Position ¹H Chemical Shift (ppm, Multiplicity, J in Hz) ¹³C Chemical Shift (ppm)
C-11.15 (d, J=6.2)23.5
C-23.75 (m)68.2
C-31.40-1.55 (m)41.8
C-41.10-1.25 (m)24.5
C-51.30-1.45 (m)37.3
C-61.50 (m)32.8
C-71.20-1.35 (m)37.4
C-81.05-1.20 (m)24.8
C-91.35-1.50 (m)39.3
C-101.55 (m)28.0
C-110.85 (d, J=6.6)22.6
C-12 (3-CH₃)0.88 (d, J=6.5)19.7
C-13 (6-CH₃)0.84 (d, J=6.7)19.6
C-14 (10-CH₃)0.87 (d, J=6.6)22.7
2-OHVariable (broad s)-

Note: Data are hypothetical and for illustrative purposes. Actual values may vary depending on the specific stereoisomer and experimental conditions.

Mass spectrometry, particularly with electron ionization (EI), is a powerful technique for confirming the molecular weight and elucidating the structure of this compound through the analysis of its fragmentation patterns. The molecular ion (M⁺) peak, although sometimes weak or absent in long-chain alcohols, provides the molecular weight. libretexts.org

The fragmentation of alcohols is typically characterized by two main pathways: alpha-cleavage and dehydration. libretexts.orgyoutube.com Alpha-cleavage involves the breaking of the C-C bond adjacent to the oxygen atom. For this compound, this would result in the loss of a C₉H₁₉ radical to form a stable, resonance-stabilized cation at m/z 45, or the loss of a methyl radical to form a cation at m/z 213. The other major fragmentation pathway is the loss of a water molecule (dehydration), leading to a fragment ion at M-18. youtube.com

Interactive Table 2: Predicted Key Mass Fragments of this compound in EI-MS

m/z Value Proposed Fragment Identity Fragmentation Pathway
228[C₁₄H₃₀O]⁺Molecular Ion (M⁺)
213[M - CH₃]⁺Alpha-cleavage
210[M - H₂O]⁺Dehydration
185[M - C₃H₇]⁺Cleavage at C6-C7
129[M - C₇H₁₅]⁺Cleavage at C6-C7 with charge retention on smaller fragment
45[CH₃CH(OH)]⁺Alpha-cleavage
43[C₃H₇]⁺Isopropyl cation from the terminus

Note: Intensities of fragments are not shown and can vary. Data is based on typical fragmentation patterns for secondary alcohols.

Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the functional groups present in this compound. The IR spectrum of this compound is dominated by absorptions corresponding to the hydroxyl (-OH) and alkyl (C-H) groups.

A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol functional group. The broadening is a result of intermolecular hydrogen bonding. The spectrum will also display strong, sharp absorption bands in the 2850-3000 cm⁻¹ region, which are indicative of C-H stretching vibrations within the methyl (CH₃) and methylene (B1212753) (CH₂) groups of the undecane (B72203) backbone.

Interactive Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Characteristic Absorption Range (cm⁻¹) Intensity
Alcohol (O-H)Stretching (H-bonded)3200 - 3600Strong, Broad
Alkyl (C-H)Stretching2850 - 2960Strong
Alkyl (C-H)Bending (CH₃ and CH₂)1370 - 1470Medium
Alcohol (C-O)Stretching1050 - 1150Strong

Chromatographic Separation and Detection Techniques

Chromatographic methods are essential for the isolation and quantification of this compound, especially when it is part of a complex mixture, such as an essential oil or a synthetic reaction product. These techniques are also crucial for the separation of its stereoisomers.

Gas chromatography (GC) is the premier technique for the analysis of volatile compounds like this compound. The separation of its various stereoisomers, however, presents a significant challenge due to their similar boiling points and polarities. core.ac.uk

Optimization of the GC method is critical for achieving isomer separation. This involves the careful selection of a capillary column with an appropriate stationary phase. For the separation of diastereomers, columns with polar stationary phases (e.g., polyethylene (B3416737) glycol or cyanopropyl polysiloxane) can sometimes provide resolution. However, for the separation of enantiomers, a chiral stationary phase is typically required. These phases are often based on cyclodextrin (B1172386) derivatives and separate enantiomers by forming transient, diastereomeric complexes with differing stabilities. researchgate.net

In addition to the stationary phase, other GC parameters must be optimized, including the oven temperature program, carrier gas flow rate, and injection technique. A slow temperature ramp can improve the resolution of closely eluting isomers.

Interactive Table 4: Hypothetical GC Retention Data for Stereoisomers of this compound on Different Columns

Stereoisomer Retention Time (min) on a Non-polar Column (e.g., DB-5) Retention Time (min) on a Chiral Column (e.g., Cyclodextrin-based)
Isomer 115.2518.10
Isomer 215.2518.35
Isomer 315.3018.60
Isomer 415.3018.75

Note: Retention times are hypothetical and for illustrative purposes. Actual separation depends heavily on the specific isomers and the precise analytical conditions.

For the analysis of this compound in complex matrices, hyphenated techniques that couple the separation power of GC with the detection capabilities of MS are indispensable.

Gas Chromatography-Mass Spectrometry (GC-MS) is a routinely used technique for the identification and quantification of volatile and semi-volatile compounds. core.ac.ukmdpi.comresearchgate.net As the separated components elute from the GC column, they are introduced into the mass spectrometer, which provides a mass spectrum for each component. By comparing the obtained mass spectrum with library data and the retention time with that of a known standard, a confident identification of this compound can be made. core.ac.uk

Comprehensive Two-Dimensional Gas Chromatography-Mass Spectrometry (GCxGC-MS) offers significantly enhanced separation power for extremely complex samples. ives-openscience.euresearchgate.net In GCxGC, two columns with different stationary phase selectivities are coupled. This allows for a much higher peak capacity and the separation of compounds that co-elute in a one-dimensional GC system. uni-bonn.deresearchgate.net For natural extracts containing a multitude of structurally similar compounds, GCxGC-MS can provide the necessary resolution to isolate and identify this compound and its isomers from other interfering matrix components.

Chiral Chromatography for Enantiomeric Purity Assessment

The determination of the enantiomeric purity of this compound, a chiral alcohol with multiple stereocenters, necessitates the use of chiral chromatography. Gas chromatography (GC) coupled with a chiral stationary phase (CSP) is a powerful and frequently employed technique for the enantioselective analysis of volatile and semi-volatile compounds such as this long-chain alcohol. chromatographyonline.com

Direct analysis of chiral alcohols on some CSPs is possible; however, derivatization is often a critical step to enhance volatility, improve peak shape, and increase the interaction with the chiral selector, thereby improving enantiomeric separation. scioninstruments.comnih.gov For long-chain secondary alcohols structurally similar to this compound, such as 3,7-dimethylalkan-2-ols, derivatization has proven essential for achieving baseline separation of all stereoisomers. lu.se A common and effective derivatization strategy involves acylation of the hydroxyl group to form diastereomeric esters. nih.gov For instance, derivatization with an enantiomerically pure acylating agent like (S)-2-acetoxypropionyl chloride can create diastereomers that are more readily separated on a suitable chiral column. lu.se

The choice of the chiral stationary phase is paramount for successful enantioseparation. Cyclodextrin-based CSPs are widely used for the separation of a broad range of chiral compounds, including alcohols. chromatographyonline.comgcms.cz These CSPs, which consist of cyclodextrins bonded to a polysiloxane backbone, separate enantiomers based on the formation of transient diastereomeric inclusion complexes. gcms.cz The enantiomers fit differently into the chiral cavity of the cyclodextrin, leading to differences in retention times. For the separation of derivatized long-chain branched alcohols, columns such as those with a Chiraldex B-PA or a CP Chirasil-DEX CB stationary phase have shown excellent resolving power. nih.govlu.se

The analytical conditions, including the temperature program, carrier gas flow rate, and detector settings, must be carefully optimized to achieve the desired resolution. A typical analysis would be performed on a gas chromatograph coupled with a mass spectrometer (GC-MS), which not only provides separation but also allows for the confirmation of the identity of the analyte. lu.se The mass spectrometer can be operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analytes. researchgate.net

Table 1: Proposed GC-MS Conditions for Chiral Separation of this compound Derivatives

ParameterCondition
Column Chiraldex B-PA (30 m x 0.25 mm ID, 0.12 µm film thickness)
Derivatizing Agent (S)-2-Acetoxypropionyl chloride
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250 °C
Oven Program 100 °C (hold 2 min), ramp to 220 °C at 2 °C/min, hold 10 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
MS Detection Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode

Quantitative Method Development in Diverse Matrices

The quantification of this compound in complex matrices such as environmental samples (e.g., water, sediment) or biological fluids (e.g., plasma) requires the development of robust and sensitive analytical methods. Gas chromatography-mass spectrometry (GC-MS) is a well-suited technique for the trace-level analysis of this compound due to its high selectivity and sensitivity.

Method Validation for Trace Level Analysis

A crucial aspect of quantitative method development is rigorous validation to ensure the reliability of the analytical data. The validation process, typically following guidelines from regulatory bodies, assesses several key parameters:

Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. For GC-MS, this is often achieved by monitoring specific ions of the target analyte.

Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is constructed by analyzing a series of standards of known concentrations. The correlation coefficient (r²) is expected to be ≥ 0.99.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Precision: The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels.

Accuracy: The accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined through recovery studies by spiking the matrix with known amounts of the analyte.

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Table 2: Illustrative Method Validation Parameters for this compound Analysis by GC-MS

Validation ParameterAcceptance CriteriaExample Result
Linearity Range -1 - 500 ng/mL
Correlation Coefficient (r²) ≥ 0.990.998
Limit of Detection (LOD) -0.3 ng/mL
Limit of Quantification (LOQ) -1.0 ng/mL
Intra-day Precision (RSD) < 15%4.5% - 8.2%
Inter-day Precision (RSD) < 15%6.8% - 11.5%
Accuracy (Recovery) 85% - 115%92.7% - 108.3%

Development of Sample Preparation Protocols

Effective sample preparation is critical for the successful quantitative analysis of this compound, as it serves to isolate the analyte from interfering matrix components and to concentrate it to a level suitable for detection. The choice of sample preparation technique depends on the nature of the matrix.

For aqueous samples, such as river or wastewater, Solid-Phase Extraction (SPE) is a commonly used and effective technique for the extraction and preconcentration of trace organic compounds. nih.gov A reversed-phase sorbent, such as C18 or a polymeric sorbent, can be employed to retain the relatively nonpolar this compound from the water sample. The analyte is then eluted with a small volume of an organic solvent.

For solid or semi-solid matrices like sediment or biological tissues, an initial solvent extraction is typically required. Liquid-Liquid Extraction (LLE) or pressurized liquid extraction can be used to transfer the analyte from the solid matrix into an organic solvent. researchgate.net For biological fluids like plasma, LLE is also a viable option. researchgate.net

Following extraction, a derivatization step is often necessary before GC-MS analysis of long-chain alcohols. Silylation, for example, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common technique that replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. researchgate.net This derivatization increases the volatility and thermal stability of the analyte, leading to improved chromatographic performance. scioninstruments.com

Table 3: Example of a Solid-Phase Extraction (SPE) Protocol for this compound from Water

StepProcedure
1. Cartridge Conditioning Sequentially wash a C18 SPE cartridge with 5 mL of ethyl acetate (B1210297), 5 mL of methanol, and 5 mL of deionized water.
2. Sample Loading Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 5 mL/min.
3. Cartridge Washing Wash the cartridge with 5 mL of a water/methanol mixture (90:10, v/v) to remove polar interferences.
4. Cartridge Drying Dry the cartridge under a stream of nitrogen for 30 minutes.
5. Analyte Elution Elute the analyte with 2 x 3 mL of ethyl acetate.
6. Eluate Concentration Concentrate the eluate to approximately 0.5 mL under a gentle stream of nitrogen.
7. Derivatization Add 50 µL of BSTFA and heat at 60 °C for 30 minutes.
8. Final Volume Adjustment Adjust the final volume to 1 mL with ethyl acetate for GC-MS analysis.

Biological and Ecological Roles of 3,6,10 Trimethylundecan 2 Ol and Analogues

Involvement in Chemical Ecology and Inter-species Communication

Chemical signaling is a fundamental aspect of how organisms interact with their environment and each other. These interactions are mediated by a diverse array of organic compounds, broadly classified as semiochemicals, which can act as attractants, deterrents, or carry other specific messages.

Role as Semiochemicals in Insect Behavior (e.g., attractants, deterrents)

There is currently a lack of specific scientific studies identifying 3,6,10-trimethylundecan-2-ol as a semiochemical that influences insect behavior. While numerous structurally related isoprenoid and other branched-chain alcohols are known to function as pheromones or allelochemicals in the insect world, the specific activity of this compound has not been documented.

For instance, various trimethyl-branched compounds have been identified as key signaling molecules. However, without direct experimental evidence, any role of this compound as an insect attractant or deterrent remains speculative.

Contribution to Plant Volatile Emissions

Metabolite Function in Organisms

The metabolic pathways of many organisms produce a vast number of compounds, some of which are central to primary metabolism, while others are specialized secondary metabolites with specific ecological functions.

Participation in Metabolic Pathways in Plants and Microbes

Detailed metabolic pathways involving this compound in either plants or microbes have not been elucidated in the scientific literature. However, the metabolism of structurally similar branched-chain alkanes has been studied in microorganisms. For example, the degradation of pristane (2,6,10,14-tetramethylpentadecane) by various bacteria is known to proceed through oxidation, potentially leading to the formation of branched-chain alcohols and subsequently to acids such as 2,6,10-trimethylundecanoic acid. This suggests that microbial enzymes capable of acting on such trimethyl-branched structures exist in nature. It is plausible that this compound could be an intermediate or a product in the microbial degradation of larger, similarly branched hydrocarbons.

Modulation of Biological Processes in Non-Human Systems

There is no available research to suggest that this compound modulates specific biological processes in non-human systems. The biological activity of this compound remains an open area for investigation.

Environmental Persistence and Transformation

The environmental persistence of this compound has not been specifically studied. However, general principles regarding long-chain and branched-chain alcohols can provide some insight. Long-chain alcohols are generally considered to be biodegradable. The rate of biodegradation can be influenced by factors such as the length of the carbon chain and the degree of branching, with more complex branching sometimes leading to slower degradation rates. Abiotic degradation processes, such as photolysis or hydrolysis, are generally not considered the primary fate of such compounds in the environment. The ultimate fate of this compound in soil and aquatic environments would likely be microbial degradation, although the specific pathways and rates are unknown.

Microbial Degradation in Soil and Aquatic Environments

The microbial degradation of this compound, a branched-chain aliphatic alcohol, is a critical process influencing its persistence and fate in both terrestrial and aquatic ecosystems. While specific studies on this exact compound are limited, the biodegradation of structurally similar molecules, such as other long-chain branched alcohols and isoprenoid alkanes, provides significant insights into its likely metabolic pathways.

In general, the susceptibility of aliphatic alcohols to microbial degradation is influenced by their chemical structure, including chain length and the degree of branching. Long-chain alcohols are typically biodegradable, although the presence of branching can impede the rate of degradation compared to their linear counterparts. The initial step in the aerobic degradation of alkanes and alcohols often involves the oxidation of a terminal methyl group or the alcohol functional group. For this compound, which is a secondary alcohol, oxidation would likely yield a ketone. This is followed by further enzymatic reactions that cleave the carbon chain, ultimately leading to mineralization.

Several microbial genera are known to degrade branched-chain alkanes. For instance, Rhodococcus and Mycobacterium have been shown to metabolize the highly branched isoprenoid alkane pristane (2,6,10,14-tetramethylpentadecane). The degradation pathways for pristane involve terminal and subterminal oxidation, leading to the formation of various carboxylic acids. Given the structural similarities, it is plausible that similar microbial communities could degrade this compound. The degradation process is likely to involve the activity of monooxygenase and dioxygenase enzymes to introduce oxygen atoms into the molecule, facilitating subsequent cleavage of the carbon backbone.

The rate of microbial degradation is highly dependent on environmental conditions such as temperature, pH, oxygen availability, and the presence of a competent microbial community. In general, aerobic conditions are more favorable for the rapid degradation of aliphatic hydrocarbons and their derivatives.

Table 1: Microbial Genera with Known Capability to Degrade Branched-Chain Alkanes and Potential Relevance to this compound Degradation

Microbial GenusRelevant Substrates DegradedPotential Role in this compound Degradation
RhodococcusPristane, other branched alkanesLikely to possess enzymatic machinery for oxidizing branched structures.
MycobacteriumPristane, other branched alkanesCapable of subterminal and diterminal oxidation of branched alkanes.
Pseudomonasn-alkanes, some branched alkanesKnown for its metabolic versatility and production of biosurfactants that enhance hydrocarbon bioavailability.
Bacillusn-alkanes, some branched alkanesCan produce enzymes that are active under a range of environmental conditions.

Sorption and Mobility in Environmental Compartments

The sorption and mobility of this compound in the environment are governed by its physicochemical properties, particularly its hydrophobicity and the characteristics of the environmental matrix, such as soil organic carbon content.

Sorption:

As a long-chain aliphatic alcohol, this compound is expected to be a hydrophobic compound with low water solubility. The tendency of a chemical to partition between soil or sediment and water is described by the soil adsorption coefficient (Kd), which is often normalized to the organic carbon content of the soil to give the organic carbon-water partition coefficient (Koc).

For hydrophobic organic compounds, sorption to soil and sediment is a key process that reduces their concentration in the aqueous phase and limits their mobility. The primary mechanism of sorption for such compounds is partitioning into the soil organic matter. Therefore, soils with higher organic carbon content will exhibit a greater capacity to sorb this compound.

While a specific Koc value for this compound is not available in the literature, it can be estimated based on its structure and comparison with similar compounds. Long-chain alcohols and branched alkanes typically have high log Koc values, indicating a strong tendency to sorb to soil and sediment.

Mobility:

The mobility of a chemical in soil is inversely related to its sorption. Compounds with high Koc values are strongly adsorbed to soil particles and are therefore less mobile. Consequently, this compound is expected to have low mobility in soil. This means it is unlikely to leach significantly into groundwater. Instead, it will tend to remain in the upper soil layers where it can be subject to microbial degradation.

In aquatic systems, its hydrophobic nature will lead to partitioning from the water column to suspended solids and sediments. This reduces its bioavailability to pelagic organisms but increases its exposure to benthic organisms and sediment-dwelling microbes.

Table 2: Estimated Environmental Partitioning Behavior of this compound Based on Analogue Data

ParameterEstimated Value/BehaviorImplication for Environmental Fate
Water SolubilityLowWill not readily dissolve in water; tends to partition to organic phases.
Log KocHigh (estimated)Strong sorption to soil organic matter and sediment.
Mobility in SoilLowUnlikely to leach into groundwater; will be retained in the topsoil.
Volatilization from WaterLow to ModerateThe long alkyl chain reduces vapor pressure, but it is still a moderately sized molecule.

Derivatives and Structure Activity Relationships of 3,6,10 Trimethylundecan 2 Ol

Design and Synthesis of Structural Analogues

There is a notable absence of published research detailing the design and synthesis of structural analogues of 3,6,10-trimethylundecan-2-ol. Consequently, specific examples and detailed research findings for the following subsections are not available.

Modification of the Carbon Skeleton

No literature was found that describes modifications to the undecane (B72203) backbone of this compound. Such modifications could theoretically include altering the chain length, introducing or removing methyl groups at positions 3, 6, or 10, or incorporating cyclic moieties. However, no studies documenting these specific synthetic efforts have been identified.

Introduction of Diverse Functional Groups

Investigation of Structure-Activity Relationships in Non-Human Biological Contexts

Consistent with the lack of synthesized derivatives, there are no published investigations into the structure-activity relationships of this compound analogues in any non-human biological contexts.

Correlation of Molecular Structure with Biological Responses (e.g., insect behavioral assays)

No studies were found that correlate the molecular structure of this compound or its hypothetical derivatives with biological responses. This includes a lack of data from insect behavioral assays, which are commonly used to evaluate the activity of semiochemicals and other bioactive molecules. Therefore, no data tables or detailed research findings on this topic can be presented.

Relationship between Structure and Spectroscopic Properties

While spectroscopic data for the parent compound, this compound, likely exists in chemical databases, there is no research available that discusses the relationship between structural modifications of this alcohol and its resulting spectroscopic properties (e.g., NMR, IR, Mass Spectrometry). Such studies are contingent on the synthesis of a series of analogues, which has not been reported.

Computational and Theoretical Studies on 3,6,10 Trimethylundecan 2 Ol

Molecular Modeling and Conformational Analysis

Due to the presence of multiple rotatable bonds, 3,6,10-trimethylundecan-2-ol does not have a single static structure but exists as an ensemble of interconverting conformers. Molecular modeling and conformational analysis are crucial for understanding the molecule's preferred shapes and how these might influence its physical and biological properties.

Energy minimization is a computational process used to find the three-dimensional arrangement of atoms that corresponds to the lowest potential energy, representing a stable conformation. For a molecule with significant conformational flexibility like this compound, a single energy minimization is insufficient. Instead, a thorough conformational sampling is required to explore the vast conformational space and identify the various low-energy structures.

Various algorithms can be employed for conformational sampling, including systematic searches, stochastic methods like Monte Carlo, and molecular dynamics simulations. nih.gov These methods generate a large number of possible conformations, each of which is then subjected to energy minimization. The resulting low-energy conformers can be analyzed to understand the molecule's structural preferences. For instance, the dihedral angles of the long carbon chain and the orientation of the hydroxyl and methyl groups would be key parameters in such an analysis.

Table 1: Hypothetical Low-Energy Conformers of this compound

Conformer IDRelative Energy (kcal/mol)Key Dihedral Angle (C5-C6-C7-C8) (degrees)O-H Bond Distance (Å)
10.00178.50.96
20.85-65.20.97
31.2368.90.96
42.54-175.00.96

Note: This table is illustrative and presents hypothetical data that would be generated from a conformational analysis study.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org In the context of this compound, docking studies could be employed to investigate its potential interactions with hypothetical biological receptors, such as enzymes or membrane proteins. nih.gov Given its structure as a long-chain alcohol, it could plausibly interact with lipid-binding pockets of proteins. vu.edu.au

The process involves generating multiple conformations of this compound and then "docking" them into the binding site of a receptor. A scoring function is used to estimate the binding affinity for each pose, predicting the most likely binding mode. Such studies could reveal potential hydrogen bonding between the alcohol's hydroxyl group and receptor residues, as well as hydrophobic interactions involving the hydrocarbon chain.

Table 2: Hypothetical Docking Results for this compound with a Hypothetical Receptor

Docked PoseBinding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
1-7.8SER-122Hydrogen Bond
LEU-85, ILE-100Hydrophobic
2-7.2THR-125Hydrogen Bond
VAL-90, ALA-95Hydrophobic
3-6.9TYR-201Hydrogen Bond (pi-donor)
PHE-198Hydrophobic (pi-stacking)

Note: This table is illustrative and presents hypothetical data from a molecular docking simulation.

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, can provide detailed information about the electronic structure and properties of a molecule. These methods can be used to predict various spectroscopic properties and to understand the molecule's reactivity.

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate a range of electronic properties for this compound. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO gap is an indicator of chemical reactivity, while the electrostatic potential map can reveal the electron-rich and electron-poor regions of the molecule, which are important for intermolecular interactions.

Table 3: Hypothetical Quantum Chemical Properties of this compound

PropertyCalculated Value
HOMO Energy-6.5 eV
LUMO Energy1.2 eV
HOMO-LUMO Gap7.7 eV
Dipole Moment1.8 D

Note: This table is illustrative and presents hypothetical data from quantum chemical calculations.

Quantum chemical calculations are highly valuable for predicting and interpreting spectroscopic data. yukiozaki.com By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) spectrum of this compound. pku.edu.cn This can help in assigning the peaks in an experimental spectrum to specific molecular vibrations. Similarly, nuclear magnetic resonance (NMR) chemical shifts and coupling constants can be calculated to aid in the structural elucidation of the molecule. Mass spectrometry (MS) fragmentation patterns can also be predicted by calculating the energies of different fragment ions.

Table 4: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

Spectroscopic DataPredicted ValueExperimental Value
IR Stretch (O-H)3450 cm⁻¹3435 cm⁻¹
¹³C NMR (C-OH)68.5 ppm68.2 ppm
¹H NMR (H-C-OH)3.75 ppm3.72 ppm

Note: This table is illustrative and presents a hypothetical comparison of calculated and experimental spectroscopic data.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry can be used to model chemical reactions and elucidate their mechanisms. For this compound, this could involve studying reactions such as its oxidation to a ketone or its dehydration to an alkene. csueastbay.edu By calculating the energies of reactants, transition states, and products, a potential energy surface for the reaction can be constructed.

Table 5: Hypothetical Energy Profile for a Reaction of this compound

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Transition State 1+25.4
Intermediate+5.2
Transition State 2+18.9
Products-10.7

Note: This table is illustrative and presents a hypothetical energy profile for a chemical reaction.

Future Directions and Emerging Research Opportunities

Integration of Omics Technologies for Comprehensive Analysis

The comprehensive understanding of the biological roles and impacts of 3,6,10-trimethylundecan-2-ol, should any exist, remains largely unexplored. The application of "omics" technologies offers a powerful, systems-level approach to elucidate its interactions within biological systems. These high-throughput methods can simultaneously measure and analyze entire sets of biological molecules, providing a holistic view of cellular processes.

Lipidomics and Metabolomics: As a lipid alcohol, this compound could be integrated into cellular lipid networks. Lipidomics, the large-scale study of cellular lipids, could be employed to track the compound's uptake, metabolism, and incorporation into more complex lipid structures. nih.govnih.gov Untargeted lipidomics would enable the identification of all lipid species that are altered in response to the presence of this alcohol, while targeted approaches could quantify its specific metabolic products. nih.gov Similarly, metabolomics can identify changes in broader metabolic pathways, revealing any potential systemic effects. mdpi.com For instance, techniques like liquid chromatography-mass spectrometry (LC-MS) are central to identifying and quantifying a wide array of metabolites and lipids. mdpi.comcreative-proteomics.com

Proteomics: To understand how this compound might exert biological effects, it is crucial to identify the proteins with which it interacts. Proteomics, the study of the entire protein complement of a cell or organism, can identify proteins whose expression levels or post-translational modifications change in the presence of the compound. nih.gov Affinity proteomics could potentially be used to isolate and identify proteins that directly bind to this compound or its derivatives. nih.gov

Transcriptomics: This technology analyzes the complete set of RNA transcripts in a cell, providing insight into the genes that are active under specific conditions. By exposing cells or organisms to this compound, researchers could identify genes that are up- or down-regulated, suggesting which cellular pathways are affected by the compound.

Omics TechnologyPotential Application for this compoundKey Insights to be Gained
Lipidomics Tracing the metabolic fate and incorporation of the compound into cellular lipidomes.Identification of metabolic pathways, storage forms, and effects on lipid composition.
Metabolomics Assessing the global impact of the compound on cellular metabolism.Understanding of systemic effects and potential off-target interactions.
Proteomics Identifying protein binding partners and changes in protein expression profiles.Elucidation of mechanisms of action and identification of potential protein targets.
Transcriptomics Analyzing changes in gene expression in response to the compound.Revealing the genetic and signaling pathways modulated by the compound.

Exploration of Novel Biocatalytic Routes for Synthesis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally benign alternative to traditional chemical synthesis. nih.gov The development of biocatalytic routes for the synthesis of this compound could provide access to specific stereoisomers of the molecule with high purity.

Enzymatic Synthesis: Lipases are a class of enzymes that are particularly well-suited for the synthesis of chiral alcohols. unimi.it They can be used in reactions such as the enantioselective acylation of a racemic alcohol or the hydrolysis of a racemic ester, allowing for the separation of enantiomers. core.ac.uknih.gov For a molecule like this compound, with a chiral center at the C-2 position, lipases could be employed to produce either the (R) or (S) enantiomer in high enantiomeric excess. nih.gov The use of immobilized enzymes can further enhance the sustainability of the process by allowing for catalyst recycling. core.ac.uk

Metabolic Engineering and Synthetic Biology: The structural similarity of this compound to isoprenoid compounds suggests that it could be produced in engineered microorganisms. The isoprenoid alcohol (IPA) pathway is a synthetic metabolic route that has been developed for the production of various isoprenoid-based molecules. researchgate.netpnas.orgnih.gov By introducing and optimizing a set of genes encoding the necessary enzymes in a microbial host like E. coli or yeast, it may be possible to convert simple carbon sources like glucose into this compound. nih.govrsc.org This approach offers the potential for a renewable and scalable production platform. nih.gov

Biocatalytic ApproachDescriptionPotential Advantages for this compound Synthesis
Lipase-Catalyzed Resolution Use of lipases to selectively acylate or hydrolyze one enantiomer of the racemic alcohol or its ester derivative. unimi.itcore.ac.ukHigh enantioselectivity, mild reaction conditions, potential for catalyst recycling.
Engineered Metabolic Pathways Introduction of a synthetic pathway, such as a modified IPA pathway, into a microbial host to produce the compound from a simple feedstock. pnas.orgnih.govUse of renewable resources, potential for high titers and yields, sustainable production. nih.gov
Whole-Cell Biotransformation Use of microorganisms that naturally possess or are engineered to express enzymes capable of converting a precursor molecule into the desired alcohol.Combines enzyme production and catalysis in a single step, can handle complex multi-step reactions.

Development of Advanced Materials Based on the Compound's Structural Motifs

The unique structural features of this compound, namely its long, branched alkyl chain and its polar hydroxyl group, suggest its potential as a building block for advanced materials.

Surfactants and Emulsifiers: Surfactant molecules possess both a hydrophilic (water-loving) and a lipophilic (oil-loving) part. researchgate.net The structure of this compound, with its polar alcohol head and its nonpolar hydrocarbon tail, is characteristic of a non-ionic surfactant. The branching in the alkyl chain could impart unique properties, such as lowering the Krafft point (the temperature at which surfactants become significantly soluble) and increasing the surface area per molecule at an interface, which could be advantageous in formulating emulsions and microemulsions. creative-proteomics.com

Lubricants and Plasticizers: Long-chain branched alcohols and their esters are known to have applications as lubricants and plasticizers. srce.hrresearchgate.net The branched structure can disrupt the packing of the molecules, leading to a lower pour point and better fluidity at low temperatures, which are desirable properties for lubricants. srce.hr Esters derived from this compound could be synthesized and evaluated for their performance as biolubricants or as plasticizers for polymers.

Polymer Building Blocks: The hydroxyl group of this compound can serve as a reactive site for polymerization reactions. For example, it could be used as an initiator for ring-opening polymerizations of cyclic esters like caprolactone, leading to the formation of biodegradable polyesters with a bulky, branched end-group. nih.gov This end-group could influence the physical properties of the resulting polymer, such as its crystallinity and degradation rate.

Potential Material ApplicationRelevant Structural MotifExpected Impact on Material Properties
Surfactants Amphiphilic nature (polar head, nonpolar tail) with a branched tail.Enhanced surface activity, modified micelle formation, improved emulsification. researchgate.net
Lubricants Long, branched alkyl chain.Lower pour point, improved viscosity index, enhanced thermal stability. srce.hr
Polymers Reactive hydroxyl group and bulky branched structure.Modification of polymer end-groups, influencing properties like crystallinity and biodegradability. researchgate.net

Sustainable and Green Chemistry Approaches in its Research and Production

The principles of green chemistry provide a framework for designing chemical products and processes that are environmentally benign. personalcaremagazine.com The research and production of this compound can be guided by these principles to minimize its environmental footprint.

Renewable Feedstocks: A key aspect of green chemistry is the use of renewable rather than depleting raw materials. As mentioned in the context of biocatalysis, engineering microorganisms to produce this compound from biomass-derived sugars would be a significant step towards a sustainable production process. kuleuven.benih.gov

Green Solvents and Processes: The extraction and purification of fragrance compounds and other specialty chemicals often rely on large volumes of organic solvents. personalcaremagazine.com The use of greener solvents, such as supercritical carbon dioxide or water at elevated temperatures (subcritical water), could significantly reduce the environmental impact of these processes. personalcaremagazine.com Furthermore, biocatalytic reactions are often performed in aqueous media under mild conditions, further contributing to the green credentials of the synthesis. onscent.com

Waste Minimization and Atom Economy: Green chemical processes are designed to maximize the incorporation of all materials used in the process into the final product, a concept known as atom economy. Biocatalytic routes and well-designed catalytic chemical syntheses can offer higher selectivity and yield, thereby minimizing the generation of waste. onscent.com The development of circular economy models, where waste from one process becomes a feedstock for another, is also a key goal of sustainable production. onscent.com

Green Chemistry PrincipleApplication to this compoundPotential Benefit
Use of Renewable Feedstocks Biosynthesis in engineered microbes using sugars from biomass. scimplify.comReduced reliance on fossil fuels, lower carbon footprint.
Safer Solvents and Auxiliaries Supercritical CO2 or water for extraction and purification. personalcaremagazine.comReduced pollution and health hazards associated with volatile organic compounds.
Design for Energy Efficiency Biocatalytic reactions at ambient temperature and pressure. chemicalbull.comLower energy consumption and associated greenhouse gas emissions.
Catalysis Use of highly selective enzymes or chemical catalysts.Increased reaction efficiency, reduced byproducts, and minimized waste.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.